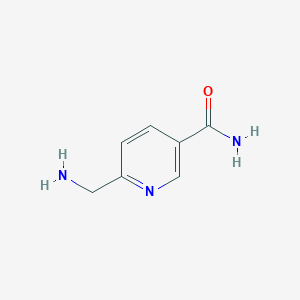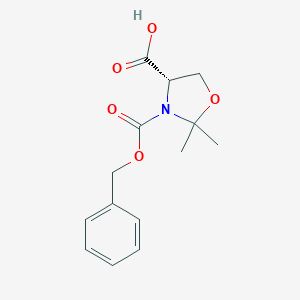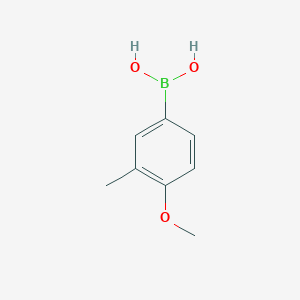
5-Methyl-1,3,4-oxadiazole-2-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde, has been achieved through various methods . One such method involves the annulation of hydrazides with methyl ketones . This method could be useful in the efficient synthesis of similar compounds.Molecular Structure Analysis
The molecular formula of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is C4H4N2O2 . It has an average mass of 112.087 Da and a monoisotopic mass of 112.027275 Da .Chemical Reactions Analysis
5-Methyl-1,3,4-oxadiazole-2-carbaldehyde has been involved in various chemical reactions. For instance, it has been used as a reactant in the prediction of reaction conditions. The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazole derivatives .Physical And Chemical Properties Analysis
5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is a solid, semi-solid, or liquid compound .Aplicaciones Científicas De Investigación
Oxidative Cyclization and Desulfurization : Gómez-Saiz et al. (2002) studied the oxidative cyclization of thiosemicarbazones to form 1,3,4-oxadiazole derivatives, which are structurally related to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. This process involves the conversion to oxadiazole ligands, indicating potential applications in coordination chemistry and ligand synthesis (Gómez-Saiz et al., 2002).
Synthesis of Aryl-Oxadiazolecarbaldehydes : Palazzo et al. (1979) explored the synthesis of aryl-1,2,4-oxadiazolecarbaldehydes, which includes compounds similar to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. These compounds are often stabilized in a hydrated form and have applications in the synthesis of specialized organic compounds (Palazzo et al., 1979).
Antifungal Applications : Mhaske et al. (2016) synthesized derivatives of 1,3,4-oxadiazole and tested them for antifungal activity. This suggests that compounds like 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde may have potential use in developing antifungal agents (Mhaske et al., 2016).
Synthesis Methods : Ramazani and Rezaei (2010) developed a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, which is relevant for creating variants of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. This method could be useful in the efficient synthesis of similar compounds (Ramazani & Rezaei, 2010).
Corrosion Inhibition Properties : Ammal et al. (2018) studied the effect of 1,3,4-oxadiazole derivatives on corrosion inhibition for mild steel in sulfuric acid. This indicates the potential application of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde in corrosion inhibition (Ammal et al., 2018).
Anti-Cancer and Anti-Diabetic Applications : Shankara et al. (2022) synthesized 1,3,4-oxadiazole derivatives and assessed their anti-cancer and anti-diabetic properties, suggesting possible medical applications for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde related compounds (Shankara et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJNUIQFTSGXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565711 | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164024-09-3 | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)

![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)




![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)


![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)